The compound can be sourced from various chemical suppliers and databases, including PubChem and Benchchem, which provide detailed information about its properties, synthesis, and applications. It is classified under heterocyclic compounds due to its unique ring structure that includes both nitrogen and carbon atoms.
The synthesis of 3,7-dibromoimidazo[1,2-a]pyridine typically involves bromination reactions. Common methods include:
The technical details of these methods often involve precise temperature control, reaction time optimization, and careful monitoring of reagent concentrations to maximize yield and purity.
The molecular formula of 3,7-dibromoimidazo[1,2-a]pyridine is , with a molecular weight of approximately 275.93 g/mol. The structure features a fused bicyclic system with nitrogen atoms incorporated into the rings.
C1=CN2C(=CN=C2C(=C1)Br)Br
3,7-Dibromoimidazo[1,2-a]pyridine can undergo various chemical reactions:
These reactions enable the synthesis of various derivatives that may possess enhanced biological activities or novel properties.
The mechanism of action for 3,7-dibromoimidazo[1,2-a]pyridine involves its interaction with specific biological targets. The bromine substituents enhance its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is crucial for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
3,7-Dibromoimidazo[1,2-a]pyridine exhibits several notable physical and chemical properties:
These properties are essential for determining the compound's behavior in various chemical environments and its suitability for different applications.
The applications of 3,7-dibromoimidazo[1,2-a]pyridine are diverse:
3,7-Dibromoimidazo[1,2-a]pyridine (CAS: 1263060-75-8; Molecular Formula: C₇H₄Br₂N₂) is a halogenated derivative of the privileged imidazo[1,2-a]pyridine scaffold, characterized by its off-white to light brown solid appearance and high purity (>99%) [1]. This compound features bromine atoms at the C3 and C7 positions, which confer distinct electronic properties and enhance its utility as a synthetic intermediate for pharmacologically active molecules. The imidazo[1,2-a]pyridine core is recognized as a "drug-prejudiced" scaffold due to its presence in numerous therapeutic agents, including the anxiolytic alpidem, the sedative zolpidem, and the antiulcer agent zolimidine [3] [6]. Bromination at strategic positions like C3 and C7 fine-tunes electron distribution, enabling π-stacking interactions with biological targets and facilitating cross-coupling reactions for structural diversification [4] [9]. As such, 3,7-dibromoimidazo[1,2-a]pyridine serves as a critical precursor in medicinal chemistry campaigns targeting diseases such as tuberculosis, cancer, and viral infections [6] [9].
Table 1: Representative Bioactive Imidazo[1,2-a]pyridine Derivatives | Compound | Substituents | Therapeutic Use | Key Feature |
---|---|---|---|---|
Zolpidem | Methyl, dimethylamino | Insomnia treatment | GABA_A receptor modulator | |
Zolimidine | Benzoyl, methoxy | Antiulcer agent | Gastroprotective effects | |
Telacebec (Q203) | Alkyl amide, ether | Anti-tubercular (Phase II) | QcrB inhibitor | |
3,7-Dibromo derivative | Bromo at C3/C7 | Synthetic intermediate | Cross-coupling versatility |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0